Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate
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Overview
Description
Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural similarity to biologically active molecules allows it to interact with specific biological targets.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of specific biological processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Imatinib: A well-known anticancer drug that also contains a piperazine ring.
Piperazine derivatives: Other compounds with piperazine rings used in pharmaceuticals and agrochemicals.
Uniqueness: Potassium 4-methyl-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is unique due to its specific structural features, such as the presence of the thiazole ring and the potassium salt
Properties
IUPAC Name |
potassium;4-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.K/c1-7-8(9(14)15)16-10(11-7)13-5-3-12(2)4-6-13;/h3-6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKPCBYPBFHKCX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14KN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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